molecular formula C25H20FNO5 B14874173 N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)acetamide

N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)acetamide

Cat. No.: B14874173
M. Wt: 433.4 g/mol
InChI Key: KRBYNCKDLWDGOP-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)acetamide” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and methoxy groups in the structure may enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step may involve methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Amidation: The final step involves the formation of the acetamide linkage through a reaction between an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the chromen-4-one core.

    Reduction: Reduction reactions could target the carbonyl group in the chromen-4-one structure.

    Substitution: The fluorine atom and methoxy group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

Biologically, chromen-4-one derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential as a therapeutic agent. Its fluorine and methoxy groups may enhance its bioavailability and metabolic stability.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)acetamide” would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects through interactions with these targets, leading to modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-((2-(4-hydroxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)acetamide
  • N-(2-chlorophenyl)-2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)acetamide
  • N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)propionamide

Uniqueness

The presence of both fluorine and methoxy groups in “N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromen-3-yl)oxy)acetamide” may confer unique properties such as enhanced lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C25H20FNO5

Molecular Weight

433.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetamide

InChI

InChI=1S/C25H20FNO5/c1-15-7-12-21-18(13-15)23(29)25(24(32-21)16-8-10-17(30-2)11-9-16)31-14-22(28)27-20-6-4-3-5-19(20)26/h3-13H,14H2,1-2H3,(H,27,28)

InChI Key

KRBYNCKDLWDGOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)OC

Origin of Product

United States

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